molecular formula C34H32O10 B581423 Bi-linderone CAS No. 1227375-09-8

Bi-linderone

Cat. No. B581423
CAS RN: 1227375-09-8
M. Wt: 600.62
InChI Key: LCIXMPUYUMOMIA-JCTONOIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bi-linderone is a compound isolated from the traditional Chinese medicinal plant Lindera aggregata . It has been found to have activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL .


Synthesis Analysis

The synthesis of this compound involves a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of linderaspirone A into this compound has been discovered, which may give clues to the biosynthetic pathway for this compound .


Molecular Structure Analysis

The molecular weight of this compound is 600.61, and its formula is C34H32O10 . The structure of this compound contains a spirocyclopentenedione-containing carbon skeleton .

Scientific Research Applications

  • Insulin Sensitivity Improvement : Bi-linderone was found to show significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 microg/mL (Wang, Gao, Zhang, & Liu, 2010).

  • Anti-Inflammatory and Anti-Neuroinflammatory Actions : Compounds including this compound isolated from Lindera erythrocarpa demonstrated significant inhibitory effects on the production of pro-inflammatory proteins and the activation of nuclear factor κB (NF-κB), suggesting therapeutic potential in neuroinflammatory diseases (Yoon, Lee, Liu, Lee, & Lee, 2022).

  • Synthetic Studies and Molecular Structure : Research focusing on the synthetic studies toward this compound revealed unexpected 6π-electrocyclization reactions, contributing to the understanding of the molecular structure and synthesis of this compound (Xiao, Zhang, Wang, & Hu, 2015).

  • Biomimetic Total Syntheses : this compound's efficient biomimetic total synthesis was achieved through simple exposure to sunlight, triggering photochemical reactions (Tan, Zheng, Liu, & Wang, 2011).

  • Structural Determination and Biosynthetic Pathways : Chromatographic fractionation led to the isolation of this compound derivatives, contributing to the understanding of their structures and potential biosynthetic pathways (Chen, Liu, Deng, Zhang, Li, Ahmed, Yin, & Tang, 2018).

  • Concise Synthesis Methods : Research into the synthesis of this compound has provided insights into its possible biosynthetic pathways and the methodologies for its production (Xiao, Liu, Wang, Zhang, Li, & Hu, 2013).

  • Antioxidant and Anticancer Activities : Isolated compounds from Lindera oxyphylla, including linderone, showed significant antioxidant activity and potential anticancer properties (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

  • Formal Synthesis of Related Compounds : Studies on the formal synthesis of related compounds such as linderone and lucidone have been reported, contributing to the field of natural product synthesis (Bose & Langer, 2005).

  • Suppression of Breast Cancer Cell Metastasis : Methyl linderone, a related compound, was found to attenuate breast cancer cell metastasis by suppressing pro-inflammatory and metastasis-related factors (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

  • Osteoporosis Treatment Potential : Lindera aggregata, a source of this compound, demonstrated potential in osteoporosis treatment through the regulation of bone resorption and formation genes (Wang, Rong, Wang, Yu, Wang, Wang, Xue, Chen, Meng, & Peng, 2022).

Mechanism of Action

Target of Action

Bi-linderone, a compound isolated from the traditional Chinese medicinal plant Lindera aggregata , has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that its primary target could be the insulin signaling pathway in these cells.

Biochemical Pathways

This compound likely affects the insulin signaling pathway, a critical biochemical pathway for glucose homeostasis . By enhancing insulin sensitivity, this compound could promote the uptake of glucose into cells, thereby reducing blood glucose levels. This could have downstream effects on other pathways related to energy metabolism and storage.

Pharmacokinetics

Its activity against insulin resistance in hepg2 cells suggests that it can be taken up by cells and exert its effects intracellularly .

Result of Action

This compound has shown significant activity against glucosamine-induced insulin resistance in HepG2 cells . This suggests that it can enhance the sensitivity of these cells to insulin, promoting glucose uptake and potentially leading to a decrease in blood glucose levels. This could have beneficial effects for individuals with insulin resistance or type 2 diabetes.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the presence of other compounds in the medicinal plant Lindera aggregata could potentially affect the bioavailability and efficacy of this compound . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could also influence the action of this compound.

properties

IUPAC Name

9-[(3,4-dimethoxy-2,5-dioxocyclopent-3-en-1-ylidene)-methoxymethyl]-2,3,8-trimethoxy-6,10-diphenylspiro[4.5]deca-2,7-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIXMPUYUMOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the biological activity of Bi-linderone?

A1: this compound has demonstrated significant activity against glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 µg/mL []. This suggests potential therapeutic benefits for metabolic disorders like type 2 diabetes.

Q2: How does this compound exert its anti-inflammatory and anti-neuroinflammatory effects?

A2: While the exact mechanism is still under investigation, research indicates that this compound, along with Linderaspirone A and Demethoxy-bi-linderone, significantly inhibits the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α, and interleukin-6 in LPS-induced BV2 and RAW264.7 cells []. These compounds also suppress the expression of pro-inflammatory proteins like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibit the activation of nuclear factor κB (NF-κB) [], a key regulator of inflammation.

Q3: What is the structure of this compound and what is unique about it?

A3: this compound possesses a unique spirocyclopentenedione-containing carbon skeleton, which is unprecedented in natural products []. This complex structure is formed through the dimerization of methyl linderone.

Q4: Can this compound be synthesized in the lab, and how?

A4: Yes, this compound can be synthesized through various methods. One approach involves a biomimetic total synthesis starting from methyl linderone and utilizing a photochemical [2 + 2] cycloaddition-Cope or radical rearrangement cascade triggered by sunlight []. Another method involves a three-step synthesis using a Darzens cyclopentenedione synthesis followed by dioxygen-assisted photochemical dimerization, and finally, thermal isomerization of Linderaspirone A into this compound []. A one-step biomimetic synthesis has also been reported [].

Q5: What is the relationship between Linderaspirone A and this compound?

A5: Linderaspirone A is a dimer of methyl linderone, and it can be thermally isomerized into this compound []. This discovery provides insights into the potential biosynthetic pathway of this compound in nature.

Q6: Are there any known intermediates in the biosynthesis of this compound?

A6: Research suggests that Lindoxepines A and B, isolated from the roots of Lindera aggregata, may be key intermediates in the biosynthetic pathway of Lindera cyclopentenediones, the class to which this compound belongs []. These compounds possess an unprecedented oxepine-2,5-dione derivative skeleton, potentially offering valuable insights into the natural formation of these molecules.

Q7: Have there been any computational studies on this compound?

A7: While detailed computational studies on this compound itself are limited in the provided literature, studies on its synthesis have utilized computational methods. For instance, during the investigation of 6π-electrocyclization reactions relevant to this compound synthesis, researchers employed computational calculations to understand the impact of intramolecular hydrogen bonding on the stability and reactivity of intermediates [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.